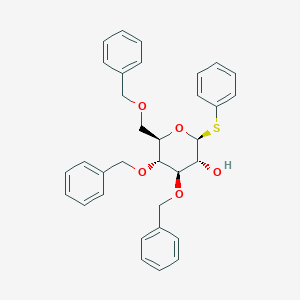![molecular formula C7H6N4O3S B170135 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol CAS No. 176637-92-6](/img/structure/B170135.png)
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a pyrimidine derivative that possesses unique properties that make it a valuable tool for researchers.
作用機序
The mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and proteins. For example, it has been shown to inhibit the activity of DNA polymerase and topoisomerase II, which are essential for DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
生化学的および生理学的効果
The biochemical and physiological effects of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol depend on the specific application and concentration used. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol in lab experiments is its versatility. This compound can be used in a variety of applications, including enzyme assays, protein-protein interaction studies, and disease models. Additionally, it has been shown to have low toxicity in animal models, making it a safe tool for research. However, one limitation of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for research on 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its use as a tool for studying protein-protein interactions and enzyme activity. Additionally, future research could focus on improving the yield and purity of the compound to make it more accessible for research. Finally, more studies are needed to fully understand the mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol and its potential applications in various disease models.
Conclusion:
In conclusion, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a valuable tool for scientific research due to its unique properties and potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various disease models.
合成法
The synthesis of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol involves the reaction of 2,4-diamino-6-methylpyrimidine with sulfur dioxide and oxygen. This reaction is catalyzed by a copper salt and results in the formation of the desired compound. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been extensively studied for its potential applications in various domains of scientific research. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been used as a probe to study enzyme activity and protein-protein interactions.
特性
CAS番号 |
176637-92-6 |
|---|---|
製品名 |
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol |
分子式 |
C7H6N4O3S |
分子量 |
226.22 g/mol |
IUPAC名 |
2-methylsulfonyl-7H-pyrimido[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6N4O3S/c1-15(13,14)7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12) |
InChIキー |
PWJLRKPNPQTZCV-UHFFFAOYSA-N |
異性体SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)NC=N2 |
正規SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
同義語 |
6-(Methylsulfonyl)pyriMido[5,4-d]pyriMidin-4-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



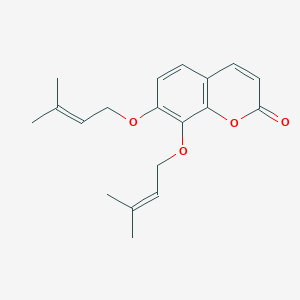

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)
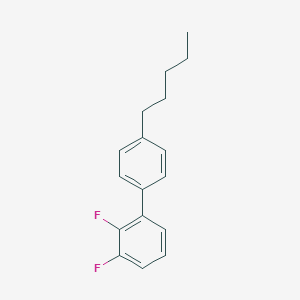
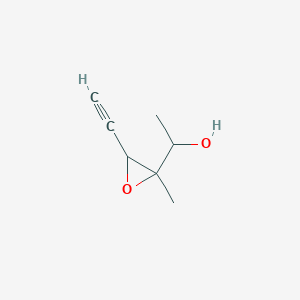
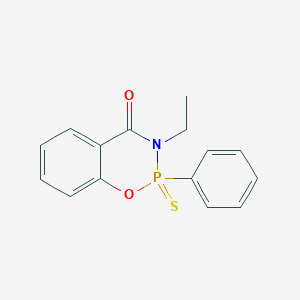
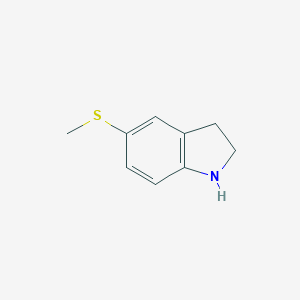
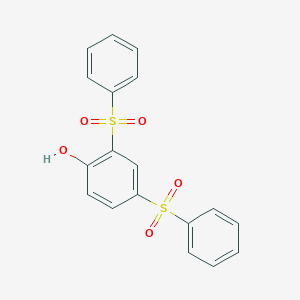
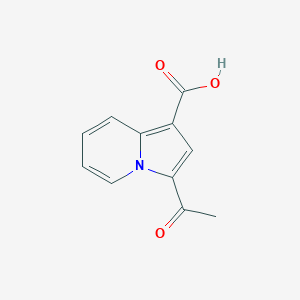

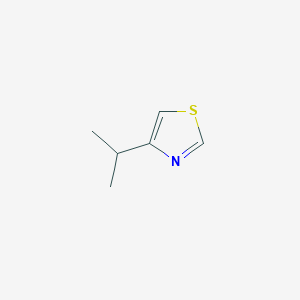
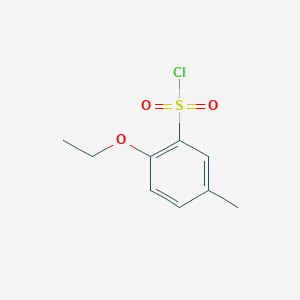
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
